BenchChemオンラインストアへようこそ!

8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Physicochemical Profiling ADME

8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (C₈H₄BrFN₂O₂, MW 259.03) is a heterocyclic quinazoline-2,4-dione scaffold substituted with bromine at the C8 position and fluorine at C6. It is commercially supplied at ≥98% purity (HPLC) and is principally employed as a synthetic intermediate in medicinal chemistry and chemical biology, where the bromine atom serves as a handle for palladium-catalysed cross-coupling reactions and the fluorine atom modulates electronic properties and metabolic stability.

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
CAS No. 864292-19-3
Cat. No. B1447206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
CAS864292-19-3
Molecular FormulaC8H4BrFN2O2
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=O)NC(=O)N2)Br)F
InChIInChI=1S/C8H4BrFN2O2/c9-5-2-3(10)1-4-6(5)11-8(14)12-7(4)13/h1-2H,(H2,11,12,13,14)
InChIKeyXZXVQIIXWPZIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (CAS 864292-19-3): A Dual-Halogenated Quinazolinedione Building Block for Selective Functionalization


8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione (C₈H₄BrFN₂O₂, MW 259.03) is a heterocyclic quinazoline-2,4-dione scaffold substituted with bromine at the C8 position and fluorine at C6 . It is commercially supplied at ≥98% purity (HPLC) and is principally employed as a synthetic intermediate in medicinal chemistry and chemical biology, where the bromine atom serves as a handle for palladium-catalysed cross-coupling reactions and the fluorine atom modulates electronic properties and metabolic stability .

Why 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione Cannot Be Replaced by Generic Quinazolinedione Analogs


In-class quinazoline-2,4-diones are not interchangeable building blocks because the precise nature and position of halogen substituents dictate the physicochemical property set (logP, TPSA, H-bond acceptor count) and the regiochemical reactivity profile. Substituting the 8-bromo-6-fluoro pattern with a mono‑halogenated or differently halogenated congener alters the lipophilicity, polar surface area, and molecular weight in a quantifiable manner that affects solubility, permeability, and coupling efficiency . The bromine atom at C8 is essential for Pd-catalysed cross-coupling (e.g., Suzuki–Miyaura), while the C6 fluorine is inert under typical coupling conditions, enabling sequential, site-selective elaboration [1].

Head-to-Head Quantitative Differentiation of 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione versus the Closest Structural Analog


Elevated Lipophilicity (LogP) Drives Membrane Permeability and Partitioning Behaviour

The 8‑bromo‑6‑fluoro derivative exhibits a measured logP of 1.118, which is 0.76 log units (or ~2.2‑fold on a linear scale) higher than the logP of 0.35550 recorded for the 6‑fluoro analog lacking the C8 bromine . This difference indicates significantly greater lipophilicity, which can enhance passive membrane permeability but also reduce aqueous solubility. For a medicinal chemist, this means the 8‑bromo‑6‑fluoro compound will partition into organic phases differently during synthesis and will likely display altered in‑cell pharmacokinetics relative to the non‑brominated parent.

Medicinal Chemistry Physicochemical Profiling ADME

Increased Topological Polar Surface Area (TPSA) Modulates Solubility and Cellular Permeability

The topological polar surface area (TPSA) of the 8‑bromo‑6‑fluoro compound is 65.72 Ų, compared with 58.2 Ų for the 6‑fluoro analog . The 7.5 Ų increase reflects the additional molecular surface contributed by the bromine atom and can influence solubility and passive trans‑cellular diffusion. While both TPSA values are within the range favourable for oral bioavailability (<140 Ų), the difference is large enough to affect chromatographic retention times and solubility in aqueous buffers, making direct substitution of one building block for the other inadvisable without re‑optimising purification protocols.

Drug Design Physicochemical Properties Permeability

Molecular Weight Difference Affects Stoichiometry, Solubility, and Formulation Calculations

The molecular weight of the 8‑bromo‑6‑fluoro compound is 259.03 g/mol, compared with 180.14 g/mol for the 6‑fluoro analog . This 78.89 g/mol difference (≈44% relative increase) arises from the replacement of a hydrogen atom with bromine. In practice, this means that equimolar quantities of the two building blocks correspond to substantially different masses, impacting reagent stoichiometry, solvent volumes for dissolution, and the interpretation of mass‑based purity specifications. Procurement staff must account for this when ordering and scaling reactions.

Synthetic Chemistry Formulation Development Process Chemistry

Regioselective Reactivity: Bromine as a Chemospecific Cross‑Coupling Handle While Fluorine Remains Inert

The C8 bromine atom of the target compound is a well‑established substrate for Pd⁰‑catalysed Suzuki–Miyaura coupling, whereas the C6 fluorine is inert under standard coupling conditions [1][2]. This orthogonality allows sequential C–C bond formation at C8 without protecting‑group manipulation at C6, a feature not available in the 6‑fluoro analog (which lacks a halogen handle) or the 8‑bromo analog (which lacks the fluorine electronic effect). In contrast, the 8‑chloro analog (if used) would react more sluggishly, and the 8‑iodo analog may be less shelf‑stable. Thus, the bromine/fluorine combination provides a uniquely balanced reactivity profile for divergent synthesis.

Organic Synthesis Cross-Coupling Regioselective Functionalization

Procurement-Relevant Application Scenarios for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione


Diversification of Quinazoline‑2,4‑dione‑Based Kinase Inhibitor Libraries via Suzuki Coupling

Medicinal chemistry teams developing ATP‑competitive kinase inhibitors can use the C8 bromine of 8‑bromo‑6‑fluoroquinazoline‑2,4(1H,3H)‑dione to introduce aryl or heteroaryl diversity at the 8‑position through parallel Suzuki–Miyaura coupling, while the 6‑fluoro substituent remains intact to preserve favourable electronic and metabolic stability properties. This strategy is supported by the established reactivity hierarchy of aryl halides [1] and the quantitative physicochemical data reported in Section 3.

Physicochemical Tuning of Lead Compounds Through Rational Halogen Replacement

When a lead series based on 6‑fluoroquinazoline‑2,4(1H,3H)‑dione suffers from poor cellular permeability or low metabolic stability, the 8‑bromo‑6‑fluoro analog offers a way to incrementally increase logP (ΔLogP = +0.76) and molecular weight while retaining the core scaffold, as quantified in the cross‑study comparison . This allows structure–property relationship (SPR) exploration without switching to a completely different chemotype.

Synthesis of Orthogonally Functionalized Probe Molecules for Chemical Biology

The orthogonal reactivity of the C8‑Br and C6‑F groups permits the sequential introduction of a fluorescent tag or affinity handle at C8 (via Suzuki coupling) while leaving C6 available for subsequent hydrogen‑bonding interactions with the biological target. This dual‑halogen pattern is particularly valuable for preparing activity‑based probes or PROTAC linker conjugates where precise spatial orientation is critical.

Scale‑Up and Process Chemistry Decision‑Making

Procurement and process chemistry groups evaluating building blocks for scale‑up must consider the 44% molecular weight difference between the 8‑bromo‑6‑fluoro compound and its 6‑fluoro analog when calculating raw material costs, solvent volumes, and waste streams. The readily available purity specification (≥98%) and defined physicochemical properties allow accurate cost‑per‑mole comparisons and reliable prediction of purification requirements .

Quote Request

Request a Quote for 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.